

# PF-04822163: A Technical Whitepaper

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## Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038

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## Abstract

**PF-04822163** is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the modulation of intracellular signaling cascades. Developed as a quinazoline-based compound, it exhibits excellent central nervous system (CNS) penetrability, making it a valuable tool for investigating the therapeutic potential of PDE1 inhibition in neurological and psychiatric disorders. Furthermore, its carbon-11 labeled counterpart, [ $^{11}\text{C}$ ]**PF-04822163**, has been synthesized and evaluated as a positron emission tomography (PET) radioligand for imaging PDE1 in the brain. This document provides a comprehensive technical overview of **PF-04822163**, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

## Core Compound Identity and Properties

Property	Value
Chemical Name	(S)-4-(6-Chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline
Molecular Formula	C <sub>19</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>2</sub>
Mechanism of Action	Selective inhibitor of Phosphodiesterase 1 (PDE1)
Therapeutic Potential	Neurological and psychological disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and Parkinson's disease.
Radiolabeled Analog	[ <sup>11</sup> C]PF-04822163 for Positron Emission Tomography (PET) imaging

## In Vitro Pharmacology

### Phosphodiesterase (PDE) Inhibition Profile

**PF-04822163** demonstrates high potency and selectivity for the PDE1 enzyme family.

Target	IC <sub>50</sub> (nM)	Selectivity vs. Other PDEs
PDE1A	2.0	126-fold
PDE1B	2.4	105-fold
PDE1C	7.0	36-fold
PDE2A	5895	-
PDE3A	>30000	-
PDE4D3	7620	-
PDE5A1	>30000	-
PDE7B	>29800	-
PDE9A1	>30000	-
PDE10A1	252	-
PDE11A4	8257	-

Data sourced from MedChemExpress product datasheet.

## Off-Target Binding

In vitro screening against a panel of 65 major CNS targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs), revealed no significant off-target binding (>50% inhibition) at a 10  $\mu$ M concentration, with the exception of 5-HT<sub>2</sub>B (K<sub>i</sub> = 262 nM).  
[\[1\]](#)

## In Vivo Pharmacokinetics (Rat Model)

**PF-04822163** exhibits favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability.  
[\[2\]](#)

Parameter	Value
Dose	10 mg/kg (p.o., single dose)
T <sub>max</sub> (plasma)	0.5 h
C <sub>max</sub> (plasma)	274 ng/mL
**Terminal Half-life (t <sub>1/2</sub> ) **	5.5 h
Fraction Unbound (fu)	0.028
Blood/Plasma Ratio (B/P)	3.4
CSF/Plasma Ratio (CSF/Pu)	1.7

## Radiochemistry and Preclinical PET Imaging

[<sup>11</sup>C]PF-04822163 has been developed as a PET tracer to enable in vivo visualization and quantification of PDE1.

## Radiosynthesis of [<sup>11</sup>C]PF-04822163

Parameter	Value
Radiochemical Yield	25 ± 10% (decay-corrected)
Molar Activity	106–194 GBq/μmol
Radiochemical Purity	>99%
Enantiomeric Purity	98% (96% ee)

Data sourced from a preclinical evaluation study.[\[1\]](#)

## In Vivo Evaluation in Rodents

Preclinical studies in rodents have demonstrated that [<sup>11</sup>C]PF-04822163 has good brain penetration and a rapid washout.[\[1\]](#)[\[3\]](#) However, it showed only marginal specific binding in vivo, indicating that further optimization of the chemical scaffold may be necessary for a successful clinical PET radioligand.[\[1\]](#)[\[3\]](#)

Biodistribution: A whole-body biodistribution study in ddY mice showed initial high uptake in the lungs, followed by the kidneys and heart.[\[1\]](#)

Metabolism: At 15 minutes post-injection in Sprague-Dawley rats, 95% of the radioactivity in the brain corresponded to the unchanged parent compound, while in plasma, this value was 26%.[\[1\]](#)

## Experimental Protocols

### Synthesis of PF-04822163

The synthesis of **PF-04822163** involves a multi-step process starting from the nitration of a precursor compound, followed by oxidation, reduction, cyclization, and finally methylation.[\[1\]](#) The final step involves the reaction of the phenolic precursor with iodomethane in the presence of potassium carbonate in acetonitrile at 40°C.[\[1\]](#)

### Radiosynthesis of [<sup>11</sup>C]PF-04822163

[<sup>11</sup>C]**PF-04822163** is synthesized via <sup>11</sup>C-methylation of its corresponding phenolic precursor using [<sup>11</sup>C]CH<sub>3</sub>I.[\[1\]](#) The reaction is carried out in dimethylformamide (DMF) with sodium hydroxide as the base at 30°C for 5 minutes.[\[1\]](#) Purification is achieved using high-performance liquid chromatography (HPLC).[\[1\]](#)

### In Vivo PET Imaging in Rats

- Animal Model: Sprague-Dawley (SD) rats.[\[1\]](#)
- Imaging Equipment: Inveon PET scanner.[\[1\]](#)
- Radiotracer Administration: Intravenous injection of approximately 17.5 MBq/1.5 mL of [<sup>11</sup>C]**PF-04822163** via the tail vein.[\[1\]](#)
- Image Acquisition: Dynamic 3D PET scan for 60 minutes.[\[1\]](#)
- Blocking Studies: Pre-injection of non-labeled **PF-04822163** (1 mg/kg) 10 minutes before the radiotracer administration to assess specific binding.[\[1\]](#)

### Radiometabolite Analysis in Rats

- **Sample Collection:** Plasma and brain tissue are collected at a specific time point (e.g., 15 minutes) after intravenous injection of [ $^{11}\text{C}$ ]PF-04822163.[1]
- **Sample Preparation:** Plasma is quenched with acetonitrile and centrifuged. The brain is homogenized, quenched with acetonitrile, and centrifuged.[1]
- **Analysis:** The supernatants from both plasma and brain samples are analyzed by radio-HPLC to separate and quantify the parent radiotracer and its metabolites.[1]

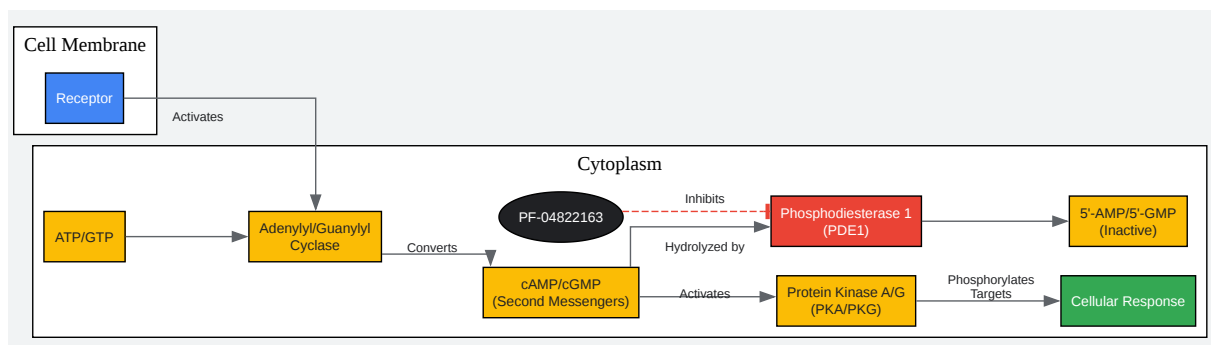
## In Vitro Autoradiography

While specific protocols for [ $^{11}\text{C}$ ]PF-04822163 are not detailed in the provided search results, a general procedure for in vitro autoradiography with  $^{11}\text{C}$ -labeled ligands involves:

- Incubating slide-mounted tissue sections with the radioligand.
- Washing the sections to remove unbound ligand.
- Drying the sections.
- Apposing the labeled tissues to a photographic emulsion or imaging plate to visualize the distribution of binding sites.

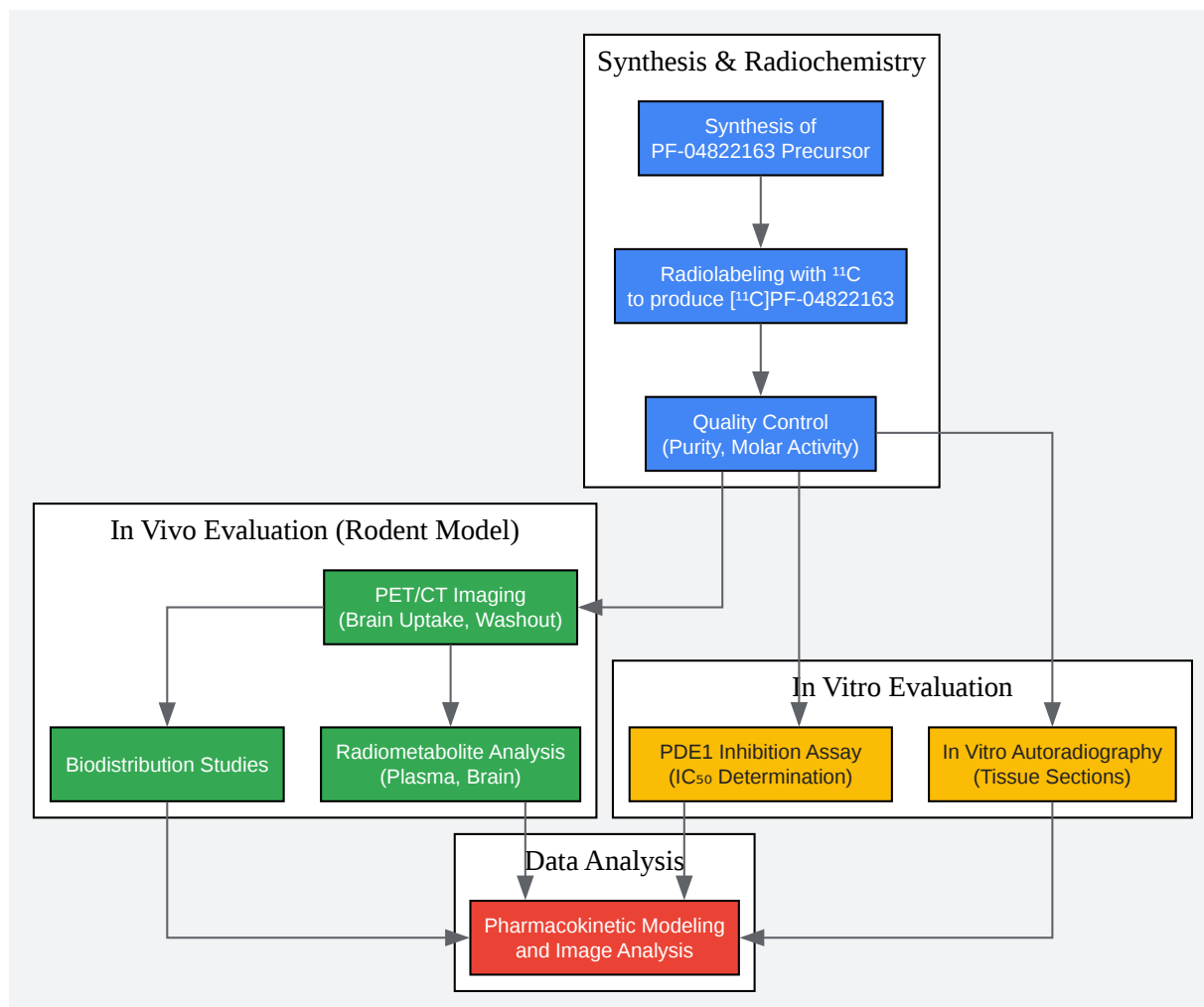
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PF-04822163 and a typical experimental workflow for its evaluation as a PET radioligand.



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**Figure 1.** Mechanism of action of **PF-04822163** in inhibiting PDE1.



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**Figure 2.** Experimental workflow for the evaluation of  $[^{11}\text{C}]$ PF-04822163.

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## References

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- 2. Autoradiography with saturation experiments of <sup>11</sup>C-Ro 15-1788 binding to human brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative ex vivo and in vitro receptor autoradiography using <sup>11</sup>C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [<sup>11</sup>C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-04822163: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377038#what-is-pf-04822163]

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